molecular formula C10H22Cl2N2O2S B6328694 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride CAS No. 2103401-19-8

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride

Cat. No.: B6328694
CAS No.: 2103401-19-8
M. Wt: 305.3 g/mol
InChI Key: SSWDHNASJBJCMM-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2S. It is known for its unique structure, which includes a piperidine ring and a thiopyran ring with a dioxido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride typically involves the following steps:

    Formation of the thiopyran ring: The thiopyran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol or a thioether.

    Oxidation: The thiopyran ring is then oxidized to introduce the dioxido group, using oxidizing agents like hydrogen peroxide or peracids.

    Formation of the piperidine ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Coupling reaction: The thiopyran and piperidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to carry out the cyclization, oxidation, and coupling reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

    Quality control: The final product is subjected to rigorous quality control tests, including spectroscopic and chromatographic analysis, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: The compound can be reduced to remove the dioxido group or to modify its existing structure.

    Substitution: The compound can undergo substitution reactions to introduce new functional groups or to modify its existing structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution reagents: Halogens, alkylating agents, and other electrophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

    Reduction: The reduction of the compound can lead to the formation of thiols or thioethers.

    Substitution: The substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its potential effects on cellular processes and to identify its molecular targets.

    Medicine: The compound is being studied for its potential therapeutic applications, including its effects on various diseases and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Enzyme inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in cellular processes and metabolic pathways.

    Modulation of gene expression: The compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride can be compared with other similar compounds, such as:

    1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

    1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine: This compound has a similar structure but contains a methanamine group instead of a piperidinamine group.

    1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound has a similar structure but contains an acetate group instead of a piperidinamine group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(1,1-dioxothian-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWDHNASJBJCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716630
Record name 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156407-08-7
Record name 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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